2-[4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound featuring a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions One common method includes the alkylation of 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde with an appropriate amine, followed by cyclization to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceuticals. They may possess anti-inflammatory, anti-cancer, or antimicrobial properties, contributing to the development of new treatments.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperazin-1-yl)ethan-1-ol
- 1-(4-benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol
- 2-(4-benzhydrylpiperazin-1-yl)ethan-1-ol dihydrochloride
Uniqueness
2-[4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol stands out due to its dual pyrazole ring structure, which imparts unique chemical and biological properties. This structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19N5O |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-[4-[(2-propan-2-ylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H19N5O/c1-10(2)17-12(3-4-14-17)8-13-11-7-15-16(9-11)5-6-18/h3-4,7,9-10,13,18H,5-6,8H2,1-2H3 |
InChI Key |
IYDIZQSWZDSTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
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